molecular formula C12H23NO3 B036276 4-(N-Boc-N-methylamino)cyclohexanol CAS No. 1256633-24-5

4-(N-Boc-N-methylamino)cyclohexanol

Cat. No. B036276
M. Wt: 229.32 g/mol
InChI Key: UJHKURDWYJBHPD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of cyclohexanol derivatives, including those with amine functionalities, often involves catalytic oxidation processes or cycloaddition reactions. For instance, cyclohexane oxidation is a crucial reaction for producing cyclohexanol, an essential intermediate for various derivatives. Catalysts such as metal and metal oxide loaded silica have shown high selectivity and conversion rates in producing ketone-alcohol (KA) oil, including cyclohexanol (Abutaleb & Ali, 2021). Additionally, [4+3] cycloaddition reactions are powerful methods for constructing cyclic structures with high levels of convergency and stereoselectivity, which could be relevant for synthesizing complex cyclohexanol derivatives (Rigby & Pigge, 1998).

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Cyclohexanone, a related compound, is highlighted as a crucial intermediate in the manufacture of polyamides, showcasing the significance of cyclohexanol derivatives in chemical industry applications. A palladium-based catalyst supported on graphitic carbon nitride showed high activity and selectivity for hydrogenation of phenolic compounds to cyclohexanone under mild conditions, demonstrating the potential for efficient synthesis routes (Wang et al., 2011).

Pharmaceutical Research Building Blocks

  • A scalable and practical synthesis process for a complex cyclohexane derivative was developed, showing its use as a functionalized building block for pharmaceutical research. This underscores the versatility of cyclohexanol derivatives in contributing to the development of new medicinal compounds (Bish et al., 2010).

Material Science and Polymer Research

  • Isotactic poly(4-methyl-1-pentene) fibrous membranes were produced using electrospinning techniques with cyclohexane as part of the solvent system. This research points to the application of cyclohexane derivatives in creating advanced materials with potential medical applications (Lee et al., 2006).

Chemical Intermediate and Solvent Applications

  • Cyclohexanol and its derivative, cyclohexanone, are used as chemical intermediates and solvents in various industrial applications, such as in the production of resins, lacquers, and insecticides. Their production methods and applications further illustrate the broad utility of cyclohexanol derivatives in industrial chemistry (Fisher & VanPeppen, 2000).

Safety And Hazards

The compound has a hazard statement H302, which means it is harmful if swallowed . The precautionary statements are P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHKURDWYJBHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148331
Record name Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Boc-N-methylamino)cyclohexanol

CAS RN

1256633-24-5
Record name Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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